

Thermochemistry of Calcium Iodate Formation: A Technical Guide

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Compound of Interest

Compound Name: *Calcium iodate*

Cat. No.: *B1581256*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemistry associated with the formation of **calcium iodate**. It includes key thermodynamic data, common synthesis pathways, and a generalized experimental protocol for the determination of its enthalpy of formation. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Thermochemical Data

The formation of a compound from its constituent elements in their standard states is accompanied by changes in enthalpy, entropy, and Gibbs free energy. These values are fundamental to understanding the stability and reactivity of the compound. The standard state is defined at a pressure of 1 bar (100 kPa) and a specified temperature, typically 298.15 K (25 °C).

While comprehensive data for anhydrous **calcium iodate** ($\text{Ca}(\text{IO}_3)_2$) is not readily available in standard thermochemical tables, data for its hexahydrated form, **calcium iodate** hexahydrate ($\text{Ca}(\text{IO}_3)_2 \cdot 6\text{H}_2\text{O}$), has been reported.

Table 1: Standard Thermodynamic Properties for **Calcium Iodate** Hexahydrate at 298.15 K [1]

Thermodynamic Quantity	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°_f	-2780.69	kJ/mol
Standard Molar Entropy	S°	451.87	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔG°_f	-2267.73	kJ/mol

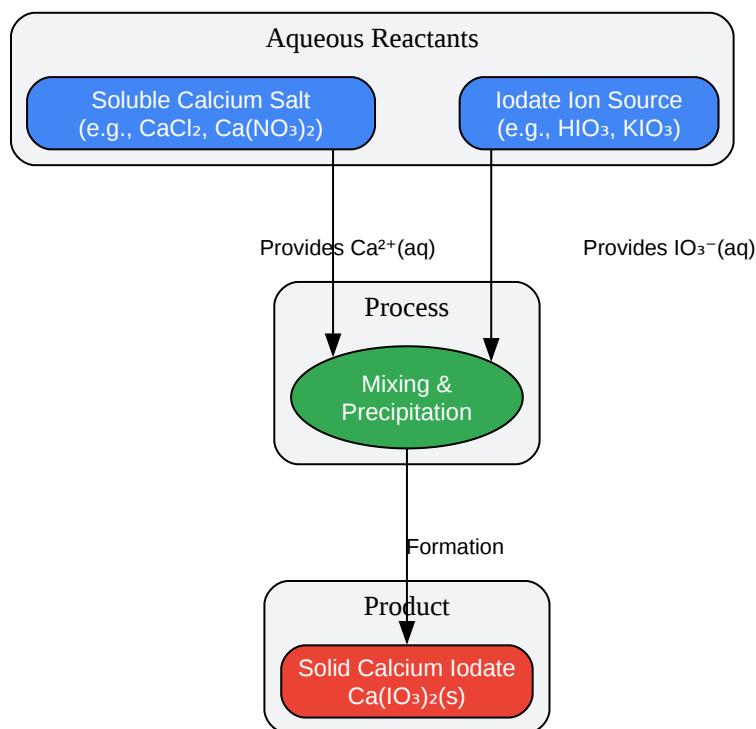
Note: These values correspond to the formation of the solid hexahydrated compound from its elements in their standard states.

Synthesis and Formation Pathways

Calcium iodate is typically synthesized via a precipitation reaction in an aqueous solution. A common industrial method involves the reaction between a soluble calcium salt, such as calcium chloride (CaCl_2) or calcium nitrate ($\text{Ca}(\text{NO}_3)_2$), and a source of iodate ions, like iodic acid (HIO_3) or an alkali metal iodate (e.g., potassium iodate, KIO_3).^[1]

The net ionic equation for the precipitation is: $\text{Ca}^{2+}(\text{aq}) + 2\text{IO}_3^-(\text{aq}) \rightarrow \text{Ca}(\text{IO}_3)_2(\text{s})$

The overall process can be visualized as a straightforward logical pathway from aqueous reactants to the solid product.



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Caption: General synthesis pathway for **calcium iodate** precipitation.

Other reported production methods include the anodic oxidation of calcium iodide or the reaction of chlorine with a hot solution of lime in which iodine has been dissolved.

Experimental Protocols: Calorimetric Determination

The standard enthalpy of formation (ΔH°_f) of an ionic salt like **calcium iodate** is typically determined indirectly using Hess's Law. This involves measuring the enthalpy of solution (ΔH_{soln}) of the salt and combining it with the known standard enthalpies of formation of the constituent aqueous ions.

The key experiment is the measurement of the enthalpy of solution via solution calorimetry.

Objective: To determine the enthalpy of solution (ΔH_{soln}) of **calcium iodate** by measuring the heat absorbed or released when it dissolves in water.

Materials:

- Constant-pressure calorimeter (e.g., a Dewar flask or nested polystyrene cups)
- Precision thermometer or temperature probe (± 0.1 °C)
- Magnetic stirrer and stir bar
- Analytical balance (± 0.001 g)
- Volumetric flask and pipettes
- Anhydrous **Calcium Iodate** ($\text{Ca}(\text{IO}_3)_2$)
- Deionized water

Generalized Protocol:

- Calorimeter Setup: Assemble the constant-pressure calorimeter. Place a known volume of deionized water (e.g., 100.0 mL) into the calorimeter.
- Initial Temperature: Insert the magnetic stir bar, begin gentle stirring, and place the lid on the calorimeter. Insert the temperature probe and record the temperature at regular intervals (e.g., every 30 seconds) until a stable baseline temperature (T_{initial}) is established.
- Sample Preparation: Accurately weigh a specific mass of anhydrous **calcium iodate** (e.g., 1-5 g) using an analytical balance.
- Initiate Reaction: Add the weighed **calcium iodate** to the water in the calorimeter, ensuring the lid is replaced quickly to minimize heat exchange with the surroundings.
- Temperature Monitoring: Continue to record the temperature at regular intervals as the salt dissolves. The temperature will either increase (exothermic) or decrease (endothermic) until it reaches a new stable or peak value (T_{final}), after which it will slowly drift back toward room temperature.
- Data Analysis:
 - Calculate the temperature change ($\Delta T = T_{\text{final}} - T_{\text{initial}}$). Extrapolation of the post-reaction temperature curve back to the time of mixing may be required to correct for heat

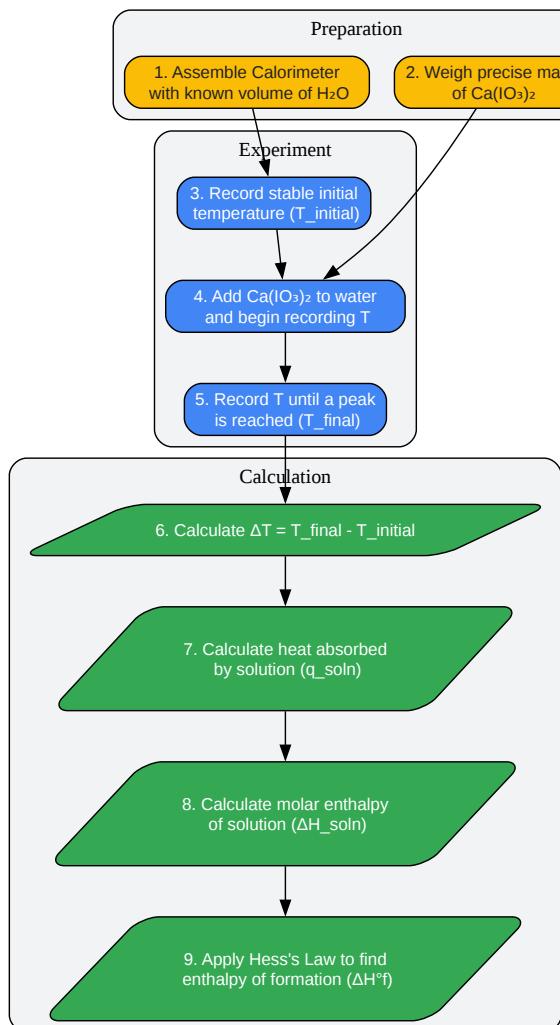
loss.

- Calculate the heat (q) absorbed by the solution using the formula: $q_{\text{soln}} = m * c * \Delta T$, where m is the total mass of the solution (water + salt) and c is the specific heat capacity of the solution (often approximated as that of water, $4.184 \text{ J/g}\cdot\text{^\circ C}$).
- The heat change for the reaction is $q_{\text{rxn}} = -q_{\text{soln}}$.
- Calculate the moles of $\text{Ca}(\text{IO}_3)_2$ dissolved.
- Determine the molar enthalpy of solution: $\Delta H_{\text{soln}} = q_{\text{rxn}} / \text{moles of salt}$.

- Hess's Law Calculation: The standard enthalpy of formation of solid $\text{Ca}(\text{IO}_3)_2$ can be calculated using the measured ΔH_{soln} and the known standard enthalpies of formation of the aqueous ions ($\text{Ca}^{2+}(\text{aq})$ and $\text{IO}_3^-(\text{aq})$):

$$\Delta H^{\circ f} [\text{Ca}(\text{IO}_3)_2(\text{s})] = (\Delta H^{\circ f} [\text{Ca}^{2+}(\text{aq})] + 2 * \Delta H^{\circ f} [\text{IO}_3^-(\text{aq})]) - \Delta H_{\text{soln}}$$

The workflow for this experimental determination is outlined below.



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Caption: Experimental workflow for calorimetric determination of ΔH_{soln} .

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References

- 1. drjez.com [drjez.com]
- To cite this document: BenchChem. [Thermochemistry of Calcium Iodate Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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